3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Description
The compound 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a structurally complex molecule with the following key features:
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48N7O7P/c1-29(2)48(30(3)4)56(53-24-10-22-42)55-36-25-39(46-23-21-38(45-40(46)49)47-28-43-27-44-47)54-37(36)26-52-41(31-11-8-7-9-12-31,32-13-17-34(50-5)18-14-32)33-15-19-35(51-6)20-16-33/h7-9,11-21,23,27-30,36-37,39H,10,24-26H2,1-6H3/t36-,37+,39+,56?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDRGFBBHNKJLG-SBOMZNRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)N6C=NC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)N6C=NC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H48N7O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601098872 | |
| Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-4-(1H-1,2,4-triazol-1-yl)-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601098872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109389-31-3 | |
| Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-4-(1H-1,2,4-triazol-1-yl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109389-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-4-(1H-1,2,4-triazol-1-yl)-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601098872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Triazolyl-DU CEP involves multiple steps. The process typically starts with the preparation of the convertible nucleoside, which is then modified to introduce the triazole moiety. The final product is obtained through a series of coupling and deprotection reactions. The key steps include:
Preparation of the Convertible Nucleoside:
Coupling Reaction: The protected nucleoside is coupled with phosphoramidite reagents under anhydrous conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired product.
Industrial Production Methods: Industrial production of 4-Triazolyl-DU CEP follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 4-Triazolyl-DU CEP undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituents, but common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various triazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Triazolyl-DU CEP has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is utilized in the study of DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: 4-Triazolyl-DU CEP is a key intermediate in the synthesis of antiviral drugs, particularly nucleotide polymerase inhibitors.
Industry: It is used in the production of oligonucleotides for various applications, including diagnostics and therapeutics .
Mechanism of Action
The mechanism of action of 4-Triazolyl-DU CEP involves its incorporation into nucleic acids, where it acts as a chain terminator during DNA or RNA synthesis. This inhibits the activity of nucleotide polymerases, preventing the replication of viral genomes. The compound targets specific molecular pathways involved in nucleic acid synthesis, making it a potent antiviral agent .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Functional and Property Comparisons
Protecting Groups
- The target compound’s bis(4-methoxyphenyl)-phenylmethoxy group offers superior stability during solid-phase synthesis compared to TBS () but reduces solubility in aqueous media .
- TBS-protected analogues () are more lipophilic, enhancing membrane permeability in drug delivery applications .
Pyrimidine Substitutents
- Dioxo-substituted pyrimidines () are more polar, favoring aqueous solubility but limiting bioavailability .
Phosphanyl Groups
- The di(propan-2-yl)amino phosphanyl group in the target compound is a hallmark of phosphoramidites, enabling controlled coupling in oligonucleotide synthesis .
- Phosphate-backbone compounds () are hydrolysis-prone and require enzymatic activation .
Spectroscopic Characterization
- NMR and mass spectrometry (MS) are standard for structural elucidation. The triazole group would produce distinct $^1$H-NMR signals at ~7.5–8.5 ppm, while the methoxyphenyl groups resonate at ~6.8–7.2 ppm .
Biological Activity
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic compound with significant potential in pharmaceutical applications. Its intricate structure includes multiple functional groups that may contribute to its biological activity, particularly in the context of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 756.8 g/mol. The compound features a phosphanyl group, nitrile group, and several aromatic systems which are critical for its interaction with biological targets. The stereochemical configuration (2R,3S,5R) suggests specific spatial arrangements that could influence its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₄₉N₄O₈P |
| Molecular Weight | 756.8 g/mol |
| Purity | ≥ 95% |
Anticancer Potential
Research has indicated that compounds containing pyrimidine rings can inhibit tumor growth by interfering with DNA synthesis. A study involving similar pyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Antimicrobial Activity
Triazole-based compounds have shown effectiveness against various microbial strains. Their mechanism typically involves disrupting cell membrane integrity or inhibiting key metabolic pathways essential for microbial survival.
Case Studies
- Study on Pyrimidine Derivatives : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrimidine derivatives similar to our compound. The findings highlighted that these compounds significantly reduced cell viability in several cancer cell lines by inducing apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : Research conducted on triazole compounds showed promising results against resistant bacterial strains. The study reported a minimum inhibitory concentration (MIC) that was effective against both Gram-positive and Gram-negative bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
